molecular formula C7H3ClO2S2 B428560 5-Chlorothieno[3,2-b]thiophene-2-carboxylic acid CAS No. 70060-15-0

5-Chlorothieno[3,2-b]thiophene-2-carboxylic acid

Cat. No.: B428560
CAS No.: 70060-15-0
M. Wt: 218.7g/mol
InChI Key: VIJSYTYAIYFAKN-UHFFFAOYSA-N
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Description

5-Chlorothieno[3,2-b]thiophene-2-carboxylic acid is an organic compound with the molecular formula C7H3ClO2S2. It is a derivative of thiophene, a five-membered aromatic ring containing sulfur.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chlorothieno[3,2-b]thiophene-2-carboxylic acid typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthetic route described above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions

5-Chlorothieno[3,2-b]thiophene-2-carboxylic acid can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with other functional groups.

    Oxidation and Reduction: The thiophene ring can undergo oxidation and reduction reactions under specific conditions.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or alcohols.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed

    Substitution: Products include derivatives with various functional groups replacing the chlorine atom.

    Oxidation: Oxidized products may include sulfoxides or sulfones.

    Reduction: Reduced products may include thiol derivatives.

Mechanism of Action

The mechanism of action of 5-Chlorothieno[3,2-b]thiophene-2-carboxylic acid is not well-documented. similar compounds have been shown to interact with various molecular targets, including enzymes and receptors. The compound may exert its effects by binding to specific sites on these targets, thereby modulating their activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Chlorothieno[3,2-b]thiophene-2-carboxylic acid is unique due to its specific substitution pattern on the thiophene ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in medicinal chemistry and materials science.

Properties

IUPAC Name

5-chlorothieno[3,2-b]thiophene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3ClO2S2/c8-6-2-4-3(12-6)1-5(11-4)7(9)10/h1-2H,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIJSYTYAIYFAKN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC2=C1SC(=C2)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3ClO2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

70060-15-0
Record name 5-chlorothieno[3,2-b]thiophene-2-carboxylic acid
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